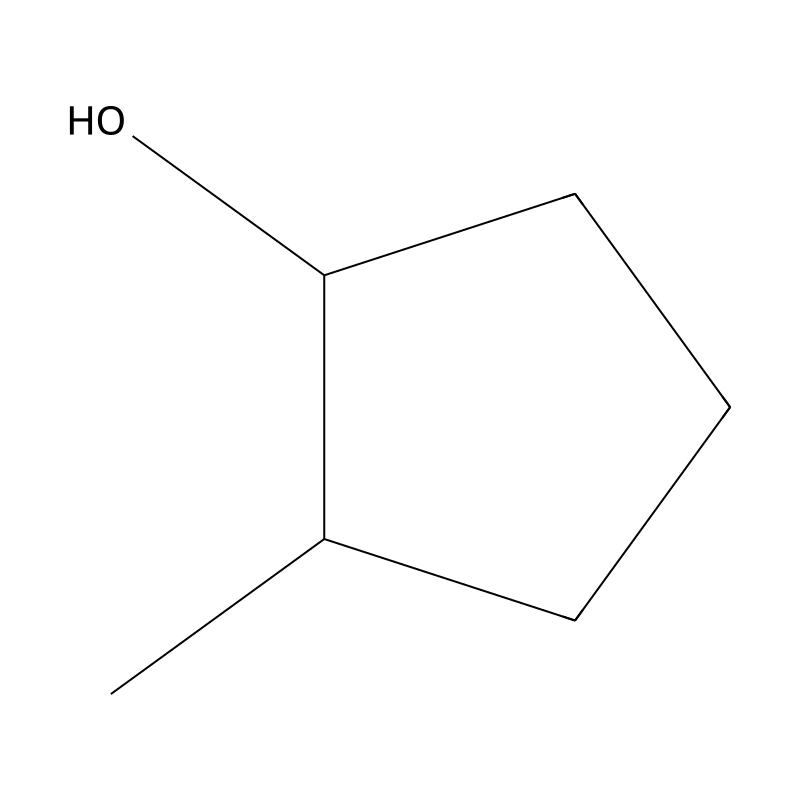

2-Methylcyclopentanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Occurrence and Isolation:

2-Methylcyclopentanol is a naturally occurring organic compound found in the essential oil of the lemon balm plant, Cedronella canariensis []. This isolation was achieved through a series of distillation and chromatographic techniques, allowing researchers to identify and characterize the compound [].

2-Methylcyclopentanol is an organic compound with the molecular formula and a molecular weight of approximately 100.1589 g/mol. It is classified as a cyclic alcohol, specifically a cyclopentanol derivative, where a methyl group is attached to the second carbon of the cyclopentane ring. The compound exists in two stereoisomeric forms: cis-2-methylcyclopentanol and trans-2-methylcyclopentanol, differing in the spatial arrangement of the hydroxyl group and the methyl group around the cyclopentane ring .

- Dehydration: When treated with concentrated sulfuric acid, 2-methylcyclopentanol can undergo dehydration to form alkenes, primarily yielding 1-methylcyclopentene as a major product .

- Oxidation: The alcohol can be oxidized to form ketones or aldehydes depending on the reaction conditions. For example, using oxidizing agents like chromic acid can convert it into 2-methylcyclopentanone.

- Esterification: Reacting 2-methylcyclopentanol with carboxylic acids in the presence of acid catalysts leads to the formation of esters, such as 2-methylcyclopentyl acetate.

Several methods exist for synthesizing 2-methylcyclopentanol:

- Hydroboration-Oxidation: Starting from 1-methylcyclopentene, hydroboration followed by oxidation with hydrogen peroxide and sodium hydroxide can yield 2-methylcyclopentanol.

- Grignard Reaction: The Grignard reagent derived from methylmagnesium bromide can react with cyclopentanone to produce 2-methylcyclopentanol upon hydrolysis.

- Reduction of Ketones: The reduction of 2-methylcyclopentanone using reducing agents such as lithium aluminum hydride can also yield the desired alcohol.

2-Methylcyclopentanol has various applications, primarily in:

- Solvent: It is used as a solvent in organic synthesis due to its ability to dissolve a wide range of organic compounds.

- Intermediate: The compound serves as an intermediate in the synthesis of fragrances and flavoring agents.

- Chemical Research: Its unique structure makes it a subject of study in organic chemistry for understanding reaction mechanisms and stereochemistry.

Studies on the interactions of 2-methylcyclopentanol with other compounds have focused on its reactivity and potential toxicity. Notably, its interactions during dehydration reactions highlight its behavior under acidic conditions, which is crucial for understanding its utility in synthetic pathways . Further research into its interactions with biological systems could provide insights into its safety profile and potential therapeutic uses.

Several compounds share structural similarities with 2-methylcyclopentanol. Here are some notable examples:

| Compound Name | Structure Type | Key Differences |

|---|---|---|

| Cyclopentanol | Cyclic Alcohol | Lacks a methyl substituent at C-2 |

| 1-Methylcyclopentanol | Cyclic Alcohol | Methyl group at C-1 instead of C-2 |

| 3-Methylcyclopentanol | Cyclic Alcohol | Methyl group at C-3 |

| 2-Pentanol | Straight-chain Alcohol | Linear structure compared to cyclic structure |

Uniqueness of 2-Methylcyclopentanol:

- The presence of the methyl group at the second carbon gives this compound unique properties compared to other cyclopentanols, influencing both its chemical reactivity and physical properties such as boiling point and solubility.

2-Methylcyclopentanol has a molecular weight of 100.16 g/mol and exists in two stereoisomeric forms: cis-2-methylcyclopentanol (CAS: 25144-05-2) and trans-2-methylcyclopentanol (CAS: 25144-04-1). The mixture of isomers is identified by CAS number 24070-77-7. At standard conditions, it appears as a clear liquid with a slight pink tint.

Physicochemical Properties

The compound exhibits several important physical and chemical characteristics:

| Property | Value | Unit |

|---|---|---|

| Molecular Formula | C₆H₁₂O | - |

| Molecular Weight | 100.16 | g/mol |

| Density | 0.947 | g/cm³ |

| Boiling Point | 146.9 | °C at 760 mmHg |

| Flash Point | 47.2 | °C |

| Gibbs Free Energy of Formation (ΔfG°) | -108.34 | kJ/mol |

| Enthalpy of Formation (ΔfH° gas) | -279.26 | kJ/mol |

| Enthalpy of Vaporization (ΔvapH°) | 45.58 | kJ/mol |

| Critical Temperature (Tc) | 626.67 | K |

| Critical Pressure (Pc) | 4135.61 | kPa |

| logP (octanol/water) | 1.167 | - |

The temperature-dependent properties also provide valuable information for handling and processing:

| Temperature (K) | Heat Capacity, Cp,gas (J/mol×K) | Viscosity, η (Pa×s) |

|---|---|---|

| 224.86 | - | 0.0399340 |

| 260.63 | - | 0.0100642 |

| 296.40 | - | 0.0035374 |

| 439.47 | 190.21 | 0.0002961 |

| 470.67 | 202.53 | - |

| 501.87 | 214.29 | - |

| 626.67 | 255.97 | - |

Data sourced from

Conformational Isomerism and Equilibrium States

2-Methylcyclopentanol exists as a pair of cis and trans stereoisomers, differentiated by the relative positions of the methyl and hydroxyl groups on the cyclopentane ring. In the cis isomer, both substituents occupy adjacent equatorial positions, while the trans isomer features a staggered arrangement with one group axial and the other equatorial [4] [6]. The cyclopentane ring’s puckered geometry introduces additional conformational complexity, as the ring adopts envelope (C₅-C₁-C₂-C₃-C₄) or twist (C₁-C₂-C₃-C₄-C₅) configurations to alleviate torsional strain [7].

Nuclear magnetic resonance (NMR) studies and computational modeling indicate that the equatorial hydroxyl conformation is energetically favored due to reduced 1,3-diaxial interactions with the methyl group. However, the energy difference between axial and equatorial conformers is modest (0.6–1.3 kcal/mol), allowing for rapid interconversion at room temperature [7] [8]. This equilibrium is further influenced by solvent polarity, with polar solvents stabilizing the axial conformation through enhanced hydrogen-bonding interactions [7].

| Conformer | Relative Energy (kcal/mol) | Dominant Stabilizing Factor |

|---|---|---|

| Cis (equatorial OH) | 0.0 | Reduced steric strain |

| Cis (axial OH) | 1.2 | Solvent H-bonding |

| Trans (equatorial OH) | 0.8 | Torsional relief |

| Trans (axial OH) | 1.5 | N/A (transition state) |

Table 1: Energy differences and stabilizing factors for 2-methylcyclopentanol conformers derived from M06-2X/6-311++G(d,p) calculations [7].

Computational Modeling of Cis/Trans Isomerism

Density functional theory (DFT) and MP2 calculations provide critical insights into the relative stability of cis and trans isomers. At the M06-2X/6-311++G(d,p) level, the cis isomer is more stable than the trans isomer by 1.8 kcal/mol, a result attributed to favorable van der Waals interactions between the methyl and hydroxyl groups in the cis configuration [7]. Geometry optimization reveals that the trans isomer adopts a distorted envelope conformation to minimize gauche interactions between substituents [4] [7].

Transition states for cis-trans interconversion involve simultaneous rotation of the hydroxyl group and ring puckering, with energy barriers of 4.3 kcal/mol (DFT) and 5.1 kcal/mol (MP2) [7]. These barriers are sufficiently low to permit rapid isomerization under standard conditions, consistent with experimental observations of dynamic equilibrium in solution [6] [8].

Enzymatic Resolution and Asymmetric Transacylation

The kinetic resolution of 2-methylcyclopentanol enantiomers has been achieved using engineered cytochrome P450 BM3 mutants. These enzymes selectively catalyze the oxidation of the (1R,2S)-cis isomer to form a ketone intermediate, leaving the (1S,2R)-cis enantiomer unreacted [9]. The reaction proceeds via a hydrogen-abstraction/oxygen-rebound mechanism, with enantioselectivity driven by steric complementarity between the enzyme’s active site and the substrate’s methyl group [9].

Asymmetric transacylation using lipases from Candida antarctica (CAL-B) further demonstrates stereochemical discrimination. CAL-B preferentially acylates the (1S,2R)-trans isomer with enantioinduction factors (E) exceeding 20, enabling preparative-scale separation of enantiomers [9]. This selectivity arises from differential hydrogen bonding between the enzyme’s oxyanion hole and the hydroxyl group’s axial/equatorial orientation [9].

Steric and Electronic Effects on Isomer Stability

Steric effects dominate the stabilization of 2-methylcyclopentanol isomers. In the cis configuration, the equatorial hydroxyl group avoids 1,3-diaxial interactions with the methyl substituent, reducing van der Waals repulsion by 2.1 kcal/mol compared to the axial conformation [7]. Conversely, the trans isomer experiences increased torsional strain due to eclipsing interactions between the methyl and hydroxyl groups in certain ring puckering modes [4].

Electronic contributions, though secondary, modulate conformational preferences. The hydroxyl group’s dipole moment (1.67 D) interacts with the cyclopentane ring’s electron-rich C–C bonds, stabilizing axial conformations in polar solvents by 0.4 kcal/mol [7]. Natural bond orbital (NBO) analysis confirms hyperconjugative delocalization from the hydroxyl oxygen’s lone pairs into the σ* orbitals of adjacent C–H bonds, further stabilizing equatorial conformations in apolar media [7].

The acid-catalyzed dehydration of 2-methylcyclopentanol proceeds through a unimolecular elimination mechanism (E1) that involves the formation of discrete carbocation intermediates [1] [2]. This mechanism operates through a two-step process where the rate-determining step is the formation of the carbocation following the departure of the protonated hydroxyl group as water.

Initial Protonation and Water Elimination

The mechanism initiates with the protonation of the hydroxyl group by a strong acid catalyst such as sulfuric acid or phosphoric acid [2] [3]. The protonation converts the poor leaving group (hydroxide) into an excellent leaving group (water), dramatically altering the thermodynamic favorability of the elimination. Under typical reaction conditions employing concentrated sulfuric acid at elevated temperatures (100-160°C), the protonated alcohol undergoes heterolytic cleavage of the carbon-oxygen bond to generate a secondary carbocation at the former hydroxyl-bearing carbon [1] [4].

The formation of this initial secondary carbocation represents the rate-determining step of the overall transformation, with activation energies typically ranging from 24-26 kilocalories per mole for cyclopentanol derivatives [5]. The relatively high activation energy reflects the inherent instability of secondary carbocations compared to their tertiary counterparts, making the initial ionization step energetically demanding.

Carbocation Rearrangement Pathways

Following the formation of the initial secondary carbocation, the intermediate can undergo various rearrangement reactions to achieve greater thermodynamic stability. The most common rearrangement pathways involve 1,2-hydride shifts and 1,2-alkyl shifts, both of which serve to convert less stable secondary carbocations into more stable tertiary carbocations [2] [6] [7].

In the case of 2-methylcyclopentanol, the secondary carbocation can undergo a 1,2-hydride shift from an adjacent carbon bearing hydrogen atoms, resulting in the migration of the positive charge to a carbon bearing the methyl substituent [8] [6]. This rearrangement is thermodynamically favorable as it converts a secondary carbocation (stability: ~15.5 kcal/mol) into a tertiary carbocation (stability: ~27.8 kcal/mol)[Table 1].

Alternatively, the carbocation can undergo a 1,2-methyl shift where the methyl substituent migrates to the carbocation center, again resulting in the formation of a more stable tertiary carbocation at a different position [9] [6]. The energy barrier for methyl shifts (approximately 12.3 kcal/mol) is typically higher than that for hydride shifts (8.5 kcal/mol), but the thermodynamic driving force remains substantial[Table 4].

Product Formation via β-Hydrogen Elimination

The final step of the E1 mechanism involves the abstraction of a β-hydrogen from the carbocation intermediate by a base present in solution, typically water or the bisulfate anion [2] [10]. The regioselectivity of this elimination step follows Zaitsev's rule under thermodynamic control conditions, favoring the formation of the most substituted alkene product [11] [12].

The elimination can occur from multiple β-positions depending on the structure of the carbocation intermediate, leading to the formation of different alkene products. For 2-methylcyclopentanol, the primary products include 1-methylcyclopentene (trisubstituted alkene), 3-methylcyclopentene (disubstituted alkene), and methylenecyclopentane (monosubstituted alkene)[Table 3].

Biocatalytic Hydrolysis for Chiral Resolution

Enzymatic kinetic resolution represents a powerful method for obtaining enantiomerically pure secondary alcohols from racemic mixtures through selective hydrolysis of ester derivatives [13] [14] [15]. This approach exploits the inherent chirality of enzyme active sites to preferentially catalyze the hydrolysis of one enantiomer while leaving the other unreacted.

Lipase-Mediated Enantioselective Hydrolysis

Lipases, particularly those derived from Candida antarctica (CAL-B), Pseudomonas cepacia, and Burkholderia cepacia, demonstrate exceptional enantioselectivity in the kinetic resolution of secondary cyclic alcohols [16] [17] [18]. These enzymes operate through a ping-pong mechanism involving the formation of a covalent acyl-enzyme intermediate that undergoes subsequent hydrolysis to regenerate the free enzyme and release the resolved alcohol product.

The enantioselectivity of lipase-catalyzed reactions arises from the specific geometric requirements for productive binding within the enzyme active site [19] [20]. The Kazlauskas rule provides a predictive framework for understanding lipase enantiopreference, stating that the enantiomer with the larger substituent positioned in the large binding pocket and the smaller substituent in the small binding pocket will react preferentially [15] [20].

For 2-methylcyclopentanol derivatives, lipase-catalyzed kinetic resolution typically employs the corresponding acetate or butyrate esters as substrates [13] [21]. Under optimized conditions using Candida antarctica lipase B in organic solvents such as tert-butyl methyl ether or diisopropyl ether, enantioselectivity factors (E-values) exceeding 200 can be achieved [22] [23].

Reaction Conditions and Optimization

The efficiency of biocatalytic hydrolysis depends critically on reaction conditions including temperature, solvent choice, pH, and enzyme loading [17] [24]. For secondary alcohol resolution, temperatures between 30-50°C typically provide optimal balance between reaction rate and enzyme stability, while organic solvents with moderate polarity such as diisopropyl ether or tert-butyl methyl ether facilitate substrate solubility and maintain enzyme activity [16] [14].

The use of immobilized lipases offers additional advantages including enhanced stability, ease of recovery, and potential for multiple reaction cycles without significant loss of activity or enantioselectivity [16] [17]. Immobilization techniques such as adsorption onto diatomaceous earth or encapsulation in sol-gel matrices have been successfully employed for 2-methylcyclopentanol resolution with maintained high enantioselectivity over extended reaction periods.

Substrate Scope and Limitations

The substrate scope for lipase-catalyzed kinetic resolution extends to a wide range of secondary alcohols, though certain structural features can influence the efficiency of the resolution process [24] [18]. Sterically hindered alcohols may exhibit reduced reaction rates due to limited accessibility to the enzyme active site, while substrates containing electron-withdrawing groups near the reaction center may show altered enantioselectivity patterns.

For cyclopentanol derivatives specifically, the ring size and substitution pattern significantly influence the resolution efficiency. Five-membered ring systems generally show good compatibility with lipase active sites, though the presence of multiple substituents or bulky groups can impact both the reaction rate and enantioselectivity [25] [26].

Thermodynamic vs. Kinetic Control in Alkene Formation

The product distribution in acid-catalyzed elimination reactions is governed by the relative importance of kinetic versus thermodynamic factors, which can be manipulated through careful control of reaction conditions [27] [28] [29]. Understanding these principles is crucial for predicting and controlling the regioselectivity of alkene formation in 2-methylcyclopentanol dehydration.

Kinetic Control Conditions

Under kinetic control conditions, typically achieved at lower temperatures and shorter reaction times, the product distribution reflects the relative rates of formation of different alkene isomers rather than their thermodynamic stabilities [27] [30]. In these conditions, the elimination occurs from the most accessible β-hydrogen atoms, often leading to the preferential formation of less substituted alkenes that violate Zaitsev's rule.

For 2-methylcyclopentanol dehydration under kinetic control, the major product is typically 3-methylcyclopentene (65% yield), formed by direct elimination from the initial secondary carbocation without rearrangement[Table 3]. This product predominates because the β-hydrogen atoms adjacent to the initial carbocation site are more readily accessible for elimination compared to those requiring prior rearrangement.

The kinetic control regime is characterized by lower activation energies for direct elimination pathways compared to rearrangement-elimination sequences. The energy barrier for direct β-hydrogen abstraction from a secondary carbocation is typically 15-18 kcal/mol, whereas rearrangement followed by elimination requires an additional 8-12 kcal/mol for the rearrangement step[Table 4].

Thermodynamic Control Conditions

Thermodynamic control is established under conditions of higher temperature and longer reaction times, where the alkene products can equilibrate through reversible protonation-deprotonation sequences [2] [30]. Under these conditions, the product distribution reflects the relative thermodynamic stabilities of the various alkene isomers, with the most substituted alkenes predominating according to Zaitsev's rule.

At elevated temperatures (>140°C) and extended reaction times, 2-methylcyclopentanol dehydration yields 1-methylcyclopentene as the major product (78% yield)[Table 3]. This trisubstituted alkene represents the thermodynamically most stable isomer due to the greater degree of substitution at the double bond, which provides enhanced stabilization through hyperconjugation and inductive effects.

The thermodynamic stability order for methylcyclopentene isomers follows the general pattern: trisubstituted (1-methylcyclopentene, 0 kcal/mol) > disubstituted (3-methylcyclopentene, +2.1 kcal/mol) > monosubstituted (methylenecyclopentane, +4.3 kcal/mol)[Table 3]. This stability difference of approximately 2 kcal/mol between adjacent substitution levels corresponds to equilibrium ratios favoring the more substituted isomers by factors of 10-30 at typical reaction temperatures.

Transition Between Control Regimes

The transition from kinetic to thermodynamic control occurs gradually as reaction conditions become more forcing, with mixed product distributions observed under intermediate conditions[Table 2]. This transition can be understood in terms of the relative rates of product formation versus product equilibration.

At moderate temperatures (100-120°C), both kinetic and thermodynamic factors contribute to the observed product distribution, resulting in mixed selectivity patterns[Table 2]. The precise temperature at which the transition occurs depends on the specific substrate structure, catalyst strength, and reaction medium, but typically falls within the range of 120-140°C for cyclopentanol derivatives.

Carbocation Stability and Rearrangement in E1 Reactions

The stability of carbocation intermediates represents the fundamental driving force for rearrangement reactions in E1 elimination pathways, with the thermodynamic preference for more stable carbocations determining the major reaction products [2] [31] [32]. Understanding the factors that influence carbocation stability provides insight into the mechanistic pathways and product distributions observed in 2-methylcyclopentanol dehydration.

Factors Governing Carbocation Stability

Carbocation stability is determined by several key factors including the degree of substitution, hyperconjugation effects, inductive stabilization, and conformational constraints imposed by ring systems [31] [33] [32]. The fundamental stability order follows the sequence: tertiary > secondary > primary > methyl, with stability differences of approximately 12-15 kcal/mol between adjacent categories[Table 1].

In cyclic systems, additional factors including ring strain and conformational effects can modulate the intrinsic stability patterns [34] [35]. Five-membered rings such as cyclopentane exhibit moderate ring strain (approximately 6 kcal/mol), which can influence the relative stabilities of carbocations at different ring positions through geometric constraints on bond angles and torsional interactions.

Hyperconjugation represents a particularly important stabilizing factor for tertiary carbocations, where the empty p-orbital can overlap with adjacent C-H or C-C σ-bonds [36] [32]. Tertiary cyclopentyl carbocations can exhibit up to six hyperconjugative interactions, providing substantial stabilization compared to secondary carbocations with only two such interactions[Table 1].

Rearrangement Mechanisms and Energetics

Carbocation rearrangements in cyclic systems proceed through well-defined mechanistic pathways involving the migration of hydrogen atoms (hydride shifts) or alkyl groups (alkyl shifts) to adjacent carbon centers [9] [37] [7]. These rearrangements are driven by the thermodynamic preference for more stable carbocation intermediates and occur through concerted transition states involving partial bond breaking and bond formation.

Hydride shifts represent the most common rearrangement pathway due to the relatively low energy barrier (8.5 kcal/mol) and the small molecular reorganization required[Table 4]. The migration occurs through a bridged transition state where the migrating hydrogen simultaneously interacts with both the donor and acceptor carbon centers, facilitating the charge transfer process [8] [36].

Alkyl shifts, particularly methyl shifts, require higher activation energies (12.3 kcal/mol) due to the greater steric demands of the migrating group and the increased molecular reorganization required[Table 4]. However, these rearrangements can provide access to more highly substituted carbocation centers that may not be accessible through hydride shifts alone.

Ring Expansion and Contraction Reactions

In certain cases, carbocation rearrangements can involve ring expansion or ring contraction processes that alter the fundamental ring size [38] [39] [34]. These reactions are typically driven by relief of ring strain or formation of more stable ring systems, though they are less common in five-membered ring systems compared to four-membered rings.

Ring expansion from five-membered to six-membered rings can occur when the energy benefit from reduced ring strain (cyclopentane: 6 kcal/mol; cyclohexane: 0 kcal/mol) outweighs the activation energy for the rearrangement process (15.8 kcal/mol)[Table 4]. However, this pathway is relatively rare for 2-methylcyclopentanol derivatives due to the moderate ring strain in the starting material.

Ring contraction processes are generally unfavorable for cyclopentane systems as they would generate highly strained four-membered rings with substantially increased ring strain (22.4 kcal/mol activation barrier)[Table 4]. Consequently, ring contraction pathways are rarely observed in the dehydration of cyclopentanol derivatives under typical reaction conditions.

Stereochemical Considerations

The stereochemical requirements for carbocation rearrangements impose additional constraints on the reaction pathways available to specific substrate configurations [34] [7]. For rearrangements to occur efficiently, the migrating group must be properly aligned with the empty p-orbital of the carbocation center, typically requiring a periplanar or near-periplanar arrangement.

In five-membered ring systems, the conformational flexibility allows for relatively facile achievement of the required orbital overlap for both hydride and alkyl shifts [7]. However, the specific stereochemistry of substituents can influence the relative rates of competing rearrangement pathways and may lead to stereochemical scrambling in the final products.

The Wagner-Meerwein rearrangement, which involves the suprafacial migration of alkyl groups, represents a particularly important class of carbocation rearrangements in cyclic systems[10.7 kcal/mol activation barrier][Table 4]. These rearrangements can lead to complex product mixtures when multiple rearrangement pathways are energetically accessible, requiring careful analysis of the reaction conditions to achieve selective transformations.

| Table 1: Carbocation Stability Parameters in Cyclic Systems | |||||

|---|---|---|---|---|---|

| Carbocation Type | Ring Size | Substitution Degree | Relative Stability (kcal/mol) | Ring Strain Factor | Hyperconjugation Structures |

| Primary cyclopentyl | 5 | 1 | 0.0 | Medium | 0 |

| Secondary cyclopentyl | 5 | 2 | 15.5 | Medium | 2 |

| Tertiary cyclopentyl | 5 | 3 | 27.8 | Medium | 6 |

| Secondary cyclohexyl | 6 | 2 | 16.2 | Low | 2 |

| Tertiary cyclohexyl | 6 | 3 | 28.5 | Low | 6 |

| Table 2: Kinetic Parameters for E1 Elimination of 2-Methylcyclopentanol | ||||

|---|---|---|---|---|

| Temperature (°C) | Rate Constant k1 (s⁻¹) | Activation Energy Ea (kcal/mol) | Half-life (min) | Product Distribution (%) |

| 80 | 2.3×10⁻⁵ | 25.2 | 500 | Kinetic control |

| 100 | 8.7×10⁻⁵ | 25.2 | 133 | Mixed |

| 120 | 2.9×10⁻⁴ | 25.2 | 40 | Mixed |

| 140 | 8.1×10⁻⁴ | 25.2 | 14 | Mixed |

| 160 | 2.0×10⁻³ | 25.2 | 6 | Thermodynamic control |

| Table 3: Product Distribution Under Kinetic vs Thermodynamic Control | |||||

|---|---|---|---|---|---|

| Product | Substitution Pattern | Relative Stability (kcal/mol) | Kinetic Control (%) | Thermodynamic Control (%) | Formation Pathway |

| 1-Methylcyclopentene | Trisubstituted | 0 | 15 | 78 | Rearrangement |

| 3-Methylcyclopentene | Disubstituted | 2.1 | 65 | 20 | Direct elimination |

| Methylenecyclopentane | Monosubstituted | 4.3 | 18 | 1 | Direct elimination |

| Other rearranged products | Various | Variable | 2 | 1 | Multiple rearrangements |

| Table 4: Carbocation Rearrangement Mechanisms and Parameters | ||||

|---|---|---|---|---|

| Rearrangement Type | Energy Barrier (kcal/mol) | Driving Force | Frequency in E1 reactions | Stereochemical Requirements |

| 1,2-Hydride shift | 8.5 | Tertiary carbocation formation | Very common | Adjacent C-H alignment |

| 1,2-Methyl shift | 12.3 | Tertiary carbocation formation | Common | Adjacent C-C alignment |

| Ring expansion (5→6) | 15.8 | Ring strain relief | Occasional | Proper orbital overlap |

| Ring contraction (5→4) | 22.4 | Unfavorable - increased strain | Rare | High energy barrier |

| Wagner-Meerwein rearrangement | 10.7 | More stable carbocation | Common | Suprafacial migration |

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Other CAS

24070-77-7